methyl 5-chloro-3-formyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-formyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of methyl 5-chloro-3-formyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones in the presence of an acid catalyst . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
Chemical Reactions Analysis
Methyl 5-chloro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include carboxylic acids, alcohols, and substituted indoles .
Scientific Research Applications
Methyl 5-chloro-3-formyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-chloro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to inhibit enzymes like protein kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Methyl 5-chloro-3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 5-chloro-1H-indole-2-carboxylate: Similar in structure but lacks the formyl group.
Methyl 3-amino-1H-indole-2-carboxylate: Contains an amino group instead of a formyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H8ClNO3 |
---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
methyl 5-chloro-3-formyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)10-8(5-14)7-4-6(12)2-3-9(7)13-10/h2-5,13H,1H3 |
InChI Key |
JXHMATBIESDKPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C=O |
Origin of Product |
United States |
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